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Compound of Interest

Compound Name: 4-Chloro-1,2,5-thiadiazol-3-ol

Cat. No.: B3022091 Get Quote

The 1,2,5-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry and

materials science.[1][2] Its unique electronic properties, including its role as a hydrogen bond

acceptor and a structurally constrained pharmacophore, have led to its incorporation into a

wide array of biologically active molecules.[3] Compounds featuring this moiety exhibit diverse

pharmacological activities, including antihypertensive, antimicrobial, and antiviral properties.[2]

[4]

Within this important class of compounds, 4-Chloro-1,2,5-thiadiazol-3-ol (CAS No: 88905-76-

4) stands out as a particularly versatile and valuable synthetic intermediate.[5][6] Its

bifunctional nature, possessing both a reactive hydroxyl group and a displaceable chloro

substituent, allows for orthogonal chemical modifications. This guide provides a comprehensive

overview of its fundamental properties, chemical reactivity, and strategic applications, with a

focus on its pivotal role in the synthesis of advanced pharmaceutical agents.

Part 1: Core Physicochemical and Spectroscopic
Profile
A thorough understanding of a compound's physical and chemical properties is foundational to

its successful application in research and development.

Physicochemical Data
The key physicochemical properties of 4-Chloro-1,2,5-thiadiazol-3-ol are summarized below.

These parameters are critical for reaction planning, solvent selection, and purification
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strategies.

Property Value Reference

CAS Number 88905-76-4 [5]

Molecular Formula C₂HClN₂OS [5]

Molecular Weight 136.56 g/mol [5]

Exact Mass 135.95000 Da [5]

Density 2.061 g/cm³ [5]

Boiling Point 185.6°C at 760 mmHg [5]

Flash Point 66.1°C [5]

Refractive Index 1.81 [5]

XLogP3 0.89710 [5]

PSA (Polar Surface Area) 74.25 Å² [5]

Structural and Tautomeric Considerations
Like many hydroxy-substituted nitrogen heterocycles, 4-Chloro-1,2,5-thiadiazol-3-ol can exist

in tautomeric forms. The equilibrium between the hydroxy (enol) form and the keto form (4-

chloro-1,2,5-thiadiazol-3(2H)-one) is a critical consideration, as it can influence reactivity and

biological interactions.[7][8] The predominant tautomer can be influenced by the solvent

environment; the enol form may be favored in non-polar solvents, while the keto form may

dominate in polar aprotic solvents.[7][8][9]

Caption: Keto-enol tautomerism of the title compound.

Predicted Spectroscopic Signatures
While specific experimental spectra require acquisition, the expected spectroscopic features

can be predicted based on the molecular structure.
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¹H-NMR: A single, broad signal for the hydroxyl proton (-OH) is expected. Its chemical shift

would be highly dependent on the solvent and concentration. In the keto tautomer, a signal

for the N-H proton would be observed instead.

¹³C-NMR: Two distinct signals for the carbon atoms of the thiadiazole ring are anticipated.

The carbon bearing the hydroxyl group (C-OH) would appear at a different chemical shift

than the carbon bearing the chlorine atom (C-Cl). The presence of both keto and enol forms

in solution could lead to the appearance of additional signals corresponding to the carbonyl

carbon.[7]

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the enol form

and a potential C=O stretch if the keto form is present. Vibrations corresponding to C=N and

C-Cl bonds within the heterocyclic ring would also be observable.[10]

Mass Spectrometry: The molecular ion peak [M]+ would confirm the molecular weight. High-

resolution mass spectrometry (HRMS) would be used to validate the elemental composition.

[11]

Part 2: Chemical Reactivity and Synthetic Logic
The synthetic utility of 4-Chloro-1,2,5-thiadiazol-3-ol stems from the distinct reactivity of its

two functional groups. The electron-withdrawing nature of the thiadiazole ring activates the C4

position for nucleophilic attack, making the chlorine atom a good leaving group.[6]
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Caption: Reactivity map of 4-Chloro-1,2,5-thiadiazol-3-ol.

Nucleophilic Substitution at the Chloro-Position
The chlorine atom at the C4 position is readily displaced by a variety of nucleophiles.[6] This

reaction is the cornerstone of its use as a building block for creating diverse derivatives.

Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide) displaces the chloride to form

4-alkoxy-1,2,5-thiadiazol-3-ols. This is a common strategy to introduce ether linkages.[6]

Amination: Amines can displace the chlorine to yield 4-amino-1,2,5-thiadiazol-3-ol

derivatives. This is exemplified in the synthesis of Timolol, where a morpholine moiety is

introduced via this reaction pathway on a related precursor.[6][12]

Reactions of the Hydroxyl Group
The hydroxyl group at the C3 position offers another site for functionalization, typically through

etherification or esterification.[6]
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Etherification: The hydroxyl group can be deprotonated with a base and reacted with alkyl

halides. A strategically vital example is the reaction with epichlorohydrin, which forms a key

epoxide intermediate for the synthesis of beta-blockers like Timolol.[13]

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base converts

the hydroxyl group into an ester, providing a means to introduce a wide range of

functionalities.[6]

Part 3: Application in Drug Development - The
Synthesis of (S)-Timolol
A prominent application of the 1,2,5-thiadiazole scaffold is in the synthesis of Timolol, a non-

selective beta-adrenergic blocker used to treat glaucoma and hypertension.[6][12] 4-Chloro-
1,2,5-thiadiazol-3-ol serves as a precursor to a key intermediate, 3-chloro-4-morpholino-1,2,5-

thiadiazole.[12] The synthesis highlights the strategic use of the scaffold's reactivity.
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Caption: Simplified synthetic workflow for (S)-Timolol.

This pathway demonstrates how the chloro-substituent is first displaced by morpholine,

followed by subsequent functionalization at the other ring position (which would be derived

from the hydroxyl group of the parent compound after hydrolysis) to build the final drug

molecule.[12][13]

Part 4: Experimental Methodologies
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The following protocols are representative methodologies for the synthesis and

characterization of 4-Chloro-1,2,5-thiadiazol-3-ol.

Synthesis Protocol: Cyclization of Cyanoformamide
This protocol is adapted from general methods for synthesizing 3-chloro-4-hydroxy-1,2,5-

thiadiazoles.[14]

Objective: To synthesize 4-Chloro-1,2,5-thiadiazol-3-ol via oxidative cyclization.

Materials:

Cyanoformamide

Sulfur monochloride (S₂Cl₂) or Sulfur dichloride (SCl₂)

Inert solvent (e.g., Dichloromethane, Toluene)

Hydrochloric acid (for workup)

Sodium sulfate (for drying)

Procedure:

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel,

and a reflux condenser under a nitrogen atmosphere, dissolve cyanoformamide in the inert

solvent.

Scientist's Note: An inert atmosphere is crucial to prevent side reactions with atmospheric

moisture, which can hydrolyze the sulfur chloride reactant.

Reagent Addition: Cool the solution in an ice bath. Slowly add sulfur monochloride or sulfur

dichloride dropwise via the dropping funnel.

Scientist's Note: The reaction is exothermic. Slow, controlled addition is essential to

manage the reaction temperature and prevent runaway reactions or the formation of

byproducts.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and

then heat to reflux for several hours until TLC or GC-MS analysis indicates the consumption

of the starting material.

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by

pouring it over ice-water. If necessary, acidify with HCl.

Extraction: Transfer the mixture to a separatory funnel and extract the product into an

organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by

column chromatography or recrystallization.

Analytical Workflow for Characterization
Objective: To confirm the identity and purity of the synthesized 4-Chloro-1,2,5-thiadiazol-3-ol.

Purity Assessment (HPLC):

System: Agilent 1260 Infinity II or equivalent.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic

acid.

Detection: UV detector at 254 nm.

Analysis: The purity is determined by the peak area percentage of the main product peak.

Identity Confirmation (LC-MS):

System: Couple the HPLC system to a mass spectrometer (e.g., Agilent 6120 Quadrupole

LC/MS).

Ionization: Electrospray Ionization (ESI) in both positive and negative modes.
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Analysis: Confirm the presence of the [M+H]⁺ and/or [M-H]⁻ ions corresponding to the

calculated exact mass (135.95 Da).[5]

Structural Elucidation (NMR):

System: Bruker Avance 400 MHz spectrometer or equivalent.

Solvent: DMSO-d₆ or CDCl₃.

Experiments: Record ¹H, ¹³C, and DEPT-135 spectra.

Analysis: Correlate the observed chemical shifts with the predicted signals for the

proposed structure, paying close attention to the hydroxyl proton and the two distinct

aromatic carbons of the thiadiazole ring.[6]

Conclusion
4-Chloro-1,2,5-thiadiazol-3-ol is more than a simple heterocyclic compound; it is a strategic

building block with significant potential for drug discovery and development. Its well-defined

reactivity at both the chloro and hydroxyl positions allows for controlled, stepwise

functionalization. The successful application of this intermediate in the synthesis of blockbuster

drugs like Timolol underscores its importance and provides a compelling rationale for its

continued exploration in the design of novel therapeutic agents. This guide has outlined its core

properties and provided a framework for its synthesis and application, empowering researchers

to leverage this versatile scaffold in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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